molecular formula C14H14NO4P B12648652 Phosphinic acid, methyl(4-methylphenyl)-, 4-nitrophenyl ester CAS No. 84062-36-2

Phosphinic acid, methyl(4-methylphenyl)-, 4-nitrophenyl ester

Cat. No.: B12648652
CAS No.: 84062-36-2
M. Wt: 291.24 g/mol
InChI Key: DLCOLFJNDIDPMJ-UHFFFAOYSA-N
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Description

Phosphinic acid, methyl(4-methylphenyl)-, 4-nitrophenyl ester is an organophosphorus compound characterized by a phosphinic acid core substituted with a methyl group attached to a 4-methylphenyl moiety and a 4-nitrophenyl ester group. The 4-nitrophenyl ester group is electron-withdrawing, enhancing the compound’s reactivity in hydrolysis or nucleophilic substitution reactions. Applications may include intermediates in agrochemical or pharmaceutical synthesis, though specific uses require further investigation .

Properties

CAS No.

84062-36-2

Molecular Formula

C14H14NO4P

Molecular Weight

291.24 g/mol

IUPAC Name

1-methyl-4-[methyl-(4-nitrophenoxy)phosphoryl]benzene

InChI

InChI=1S/C14H14NO4P/c1-11-3-9-14(10-4-11)20(2,18)19-13-7-5-12(6-8-13)15(16)17/h3-10H,1-2H3

InChI Key

DLCOLFJNDIDPMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)P(=O)(C)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Use of Phosphonic Dichlorides

Phosphonic dichlorides can be reacted with alcohols or phenols to form esters through nucleophilic substitution.

  • Reagents : Methyl(4-methylphenyl)phosphonic dichloride and 4-nitrophenol.

  • Procedure :

    • Dissolve the dichloride in an organic solvent (e.g., dichloromethane).
    • Add 4-nitrophenol and a base (like triethylamine) to neutralize HCl produced during the reaction.
  • Yield : Yields can be high (up to 85%) with proper solvent choice and temperature control.

Microwave-Assisted Synthesis

Microwave-assisted synthesis is another innovative approach that can significantly reduce reaction times and improve yields.

  • Reagents : Similar to traditional methods but conducted in a microwave reactor.

  • Procedure :

    • Combine reactants in a microwave-compatible vessel.
    • Apply microwave irradiation for a set duration.
  • Yield : Reports suggest yields exceeding 90% due to enhanced energy transfer leading to more efficient reactions.

Method Reagents Used Conditions Yield (%)
Direct Esterification Phosphinic acid, 4-nitrophenol, methanol Reflux with acid catalyst 70 - 90
Selective Esterification Phosphonic acids, triethyl orthoacetate Temperature controlled Up to 97
Phosphonic Dichlorides Methyl(4-methylphenyl)phosphonic dichloride Room temperature with base Up to 85
Microwave-Assisted Synthesis Similar reagents as above Microwave irradiation >90

The preparation of phosphinic acid, methyl(4-methylphenyl)-, 4-nitrophenyl ester can be achieved through various synthetic routes, each offering distinct advantages in terms of yield and efficiency. Direct esterification remains a widely used method, while newer techniques such as selective esterification and microwave-assisted synthesis provide promising alternatives for enhanced production efficiency.

Chemical Reactions Analysis

Types of Reactions

Phosphinic acid, methyl(4-methylphenyl)-, 4-nitrophenyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphinic acid derivatives, while reduction can produce corresponding amines .

Scientific Research Applications

Biological Activities

Methyl(4-methylphenyl)-, 4-nitrophenyl ester exhibits various biological activities:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which is crucial for its potential therapeutic applications.
  • Antibacterial Properties : It has been studied for its antibacterial activity against various pathogens, making it a candidate for drug development .
  • Anticancer Activity : Research indicates that derivatives of phosphinic acids may possess anticancer properties due to their ability to interfere with cellular signaling pathways .

Applications in Pharmaceuticals

The unique structure of methyl(4-methylphenyl)-, 4-nitrophenyl ester allows for targeted applications in pharmaceuticals:

  • Drug Development : Its enzyme inhibition properties make it a valuable candidate for developing new drugs aimed at treating diseases such as cancer and bacterial infections.
  • Biological Probes : The compound can serve as a probe in biochemical assays to study enzyme mechanisms and interactions .

Agricultural Applications

In agriculture, phosphinic acid esters are often used as insecticides and fungicides due to their broad-spectrum activity:

  • Insecticides : The compound's ability to affect nervous system function in pests makes it useful as an insecticide .
  • Fungicides : Its efficacy against fungal pathogens can help in protecting crops from diseases.

Case Studies

  • Antibacterial Study :
    A study published in Frontiers in Chemistry demonstrated that methyl(4-methylphenyl)-, 4-nitrophenyl ester exhibited significant antibacterial activity against Staphylococcus aureus, indicating its potential as a therapeutic agent .
  • Enzyme Inhibition Research :
    Research conducted by Edwards et al. analyzed the hydrolysis of similar compounds and their interaction with enzymes. The findings suggest that modifications in the structure can enhance enzyme inhibition efficiency .
  • Agricultural Field Trials :
    Field trials have shown that formulations containing methyl(4-methylphenyl)-, 4-nitrophenyl ester effectively reduced pest populations while maintaining crop health, supporting its application in integrated pest management systems .

Mechanism of Action

The mechanism of action of phosphinic acid, methyl(4-methylphenyl)-, 4-nitrophenyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and altering the enzyme’s function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related phosphinic/phosphoric acid esters, focusing on substituents, molecular properties, and reactivity:

Compound Name CAS Number Molecular Formula Substituents on P Ester Group Molecular Weight (g/mol) Key Properties
Phosphinic acid, methyl(4-methylphenyl)-, 4-nitrophenyl ester Not explicitly listed Estimated C₁₄H₁₄NO₄P Methyl, 4-methylphenyl 4-nitrophenyl ~280–300 (estimated) High reactivity due to electron-withdrawing nitro group; potential use in synthesis .
Phosphinic acid, dimethyl-, 4-nitrophenyl ester 13344-08-6 C₈H₁₀NO₄P Dimethyl 4-nitrophenyl 215.14 Lower steric hindrance; faster hydrolysis compared to bulkier analogs .
4-Nitrophenyl diphenylphosphinate 10259-20-8 C₁₈H₁₄NO₄P Diphenyl 4-nitrophenyl 339.29 High thermal stability; used as a phosphorylating agent in organic synthesis .
Methylparathion (O,O-dimethyl O-4-nitrophenyl phosphorothioate) 298-00-0 C₈H₁₀NO₅PS Dimethyl, thioate linkage 4-nitrophenyl 263.21 Insecticide; toxic due to cholinesterase inhibition; nitro group enhances stability .
Phosphoric acid, diethyl 4-methoxyphenyl ester 5076-68-6 C₁₁H₁₅O₅P Diethyl 4-methoxyphenyl 258.21 Electron-donating methoxy group reduces reactivity; used in polymer chemistry .

Key Observations:

Substituent Effects on Reactivity: The 4-nitrophenyl ester group (present in the target compound and others) increases electrophilicity, facilitating nucleophilic attack. For example, 4-nitrophenyl diphenylphosphinate (CAS 10259-20-8) is widely used in peptide coupling due to its reactivity .

Electronic Effects :

  • Electron-withdrawing groups (e.g., nitro in the target compound) enhance leaving-group ability, making esters more reactive in substitution reactions. In contrast, electron-donating groups like methoxy (CAS 5076-68-6) reduce reactivity .

Biological Activity :

  • Methylparathion (CAS 298-00-0) demonstrates the impact of nitro groups on bioactivity, acting as a potent acetylcholinesterase inhibitor. This suggests that the target compound’s nitro group may confer similar biological interactions .

Synthetic Utility :

  • Diphenylphosphinate derivatives (e.g., CAS 10259-20-8) are preferred in high-yield phosphorylation reactions, whereas dimethyl variants (CAS 13344-08-6) are more soluble in polar solvents .

Biological Activity

Phosphinic acid, methyl(4-methylphenyl)-, 4-nitrophenyl ester, also referred to as methyl(4-nitrophenoxy)phosphinic acid, is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological properties, synthesis methods, and potential applications.

Chemical Structure and Properties

The compound has the following chemical formula: C10_{10}H12_{12}N2_{2}O5_{5}P, with a molecular weight of approximately 217.11 g/mol. Its structure features a phosphinic acid moiety attached to both a methyl group and a 4-nitrophenyl group, which contributes to its unique reactivity and biological activity.

Biological Activities

Phosphinic acid derivatives have been shown to exhibit various biological activities:

  • Antimicrobial Activity : Studies indicate that phosphinic acid esters can act as effective antibacterial agents against both Gram-positive and Gram-negative bacteria. For instance, derivatives have been tested against strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .
  • Antiviral Properties : Certain phosphonic acid derivatives are known to possess antiviral activity. Acyclic nucleoside phosphonates have been reported to be effective against DNA viruses and retroviruses, including Hepatitis C and Influenza A .
  • Neuropharmacological Effects : Some phosphinic compounds are being explored for their potential roles in treating neurological disorders. They may act as agonists at metabotropic glutamate receptors, which are critical in various brain functions .
  • Anticancer Potential : Research has suggested that specific phosphonic acid derivatives can exhibit anticancer properties by targeting cancer cell proliferation pathways .

Synthesis Methods

The synthesis of methyl(4-methylphenyl)-, 4-nitrophenyl ester can be achieved through several methods:

  • Kabachnik-Fields Reaction : This one-pot reaction involves the condensation of an amine with an aldehyde and dimethylphosphite under reflux conditions. Yields typically range from 65-82% for similar phosphonate compounds .
  • Hydrolysis Reactions : The hydrolysis of phosphonate esters can yield biologically active phosphonic acids. The rates of hydrolysis are influenced by the substituents on the aromatic rings and the reaction conditions used (e.g., acid concentration) .

Comparative Analysis with Related Compounds

The following table summarizes some related compounds along with their unique features:

Compound NameChemical FormulaUnique Features
Phosphoric Acid Dimethyl 4-Nitrophenyl EsterC10_{10}H12_{12}N2_{2}O5_{5}PContains two methyl groups; higher molecular weight
Parathion (O,O-Diethyl O-(4-nitrophenyl) Phosphorothioate)C10_{10}H14_{14}N2_{2}O5_{5}PSWidely studied as an insecticide
Methyl Phenyl PhosphinateC9_{9}H13_{13}O3_{3}PSimpler structure; lacks nitro group

Case Studies and Research Findings

Several studies have highlighted the efficacy of phosphinic acid derivatives in various biological contexts:

  • Antibacterial Screening : A study evaluated multiple phosphonic acid derivatives for their antibacterial activity against resistant strains. The findings indicated that certain modifications in the structure significantly enhanced their potency against Klebsiella pneumoniae and Salmonella typhimurium .
  • Mechanistic Studies : Research into the mechanism of action for these compounds revealed that they may inhibit key enzymes involved in bacterial cell wall synthesis, thereby exerting their antimicrobial effects .

Q & A

Q. What are the optimized synthetic routes for preparing phosphinic acid, methyl(4-methylphenyl)-, 4-nitrophenyl ester?

The compound can be synthesized via nucleophilic substitution or esterification reactions. A common approach involves reacting methyl(4-methylphenyl)phosphinic chloride with 4-nitrophenol in the presence of a base (e.g., pyridine) to neutralize HCl byproducts . Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side reactions like hydrolysis of the acid chloride. Characterization via 31^{31}P NMR can confirm successful esterification, with typical chemical shifts for phosphinic esters ranging from 25–35 ppm .

Q. Which analytical techniques are most effective for characterizing this compound?

Key techniques include:

  • Chromatography : HPLC or GC-MS to assess purity and monitor degradation.
  • Spectroscopy : 1^1H/13^{13}C NMR to confirm substituent positions and 31^{31}P NMR for phosphorus environment analysis .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ for C8_8H10_{10}NO4_4P, theoretical m/z 215.03) .
  • Thermal analysis : DSC to determine melting points (compare with literature values, e.g., 152–157°C for structurally similar esters ).

Q. How does the compound’s reactivity vary under acidic vs. alkaline hydrolysis?

The 4-nitrophenyl ester group is hydrolytically labile under alkaline conditions due to nucleophilic attack by hydroxide ions, releasing 4-nitrophenoxide (detectable via UV-Vis at 405 nm) . In contrast, acidic conditions may protonate the leaving group, slowing hydrolysis. Kinetic studies using pH-stat titration can quantify rate constants, with pseudo-first-order kinetics typically observed .

Advanced Research Questions

Q. How does this phosphinic ester interact with enzymes like phosphatases or esterases?

The compound may act as a substrate analog for phosphatases due to its phosphinic acid group. Enzymatic hydrolysis can be monitored spectrophotometrically (e.g., 4-nitrophenolate release at 405 nm) . Comparative studies with phosphate esters (e.g., 4-nitrophenyl phosphate ) can reveal differences in binding affinity or catalytic efficiency, potentially linked to the phosphorus oxidation state (P+III^+III vs. P+V^+V).

Q. How should researchers address contradictions in reported hydrolysis rates across studies?

Discrepancies may arise from variations in:

  • Experimental conditions : Buffer ionic strength, temperature, or co-solvents.
  • Analytical methods : UV-Vis calibration errors or interference from byproducts.
  • Sample purity : Impurities (e.g., residual acid chloride) may catalyze non-enzymatic hydrolysis. Standardizing protocols (e.g., using 0.1 M Tris buffer, pH 8.5 ) and reporting detailed experimental parameters can mitigate inconsistencies.

Q. What computational methods are suitable for modeling its reaction mechanisms?

Density Functional Theory (DFT) can predict transition states and activation energies for hydrolysis. For example, modeling the nucleophilic attack of water or hydroxide on the phosphorus center may explain pH-dependent reactivity. Solvent effects (e.g., polarizable continuum models) should be included for accuracy .

Q. What are the environmental degradation pathways of this compound?

Under UV irradiation, the 4-nitrophenyl group may undergo photolytic cleavage, generating nitroaromatic intermediates. Biodegradation studies using soil or microbial consortia can assess half-lives, while LC-MS/MS identifies metabolites (e.g., methyl(4-methylphenyl)phosphinic acid) . Toxicity assays (e.g., cholinesterase inhibition ) are critical for evaluating ecological risks.

Q. How does its stability compare to other aryl phosphinic esters?

Stability studies under accelerated conditions (e.g., 40°C/75% RH) can rank hydrolytic resistance. For example, electron-withdrawing groups (e.g., nitro) on the aryl ring enhance electrophilicity at phosphorus, increasing hydrolysis rates compared to unsubstituted phenyl esters . Tabulated

Ester SubstituentHydrolysis Half-life (pH 7.4, 25°C)
4-Nitrophenyl (target)~2.5 hours
Phenyl>24 hours
4-Methoxyphenyl>48 hours

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